3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid

supramolecular dendrimer columnar liquid crystal monodendron wedge angle

Researchers seeking to map the complete supramolecular assembly behavior across the AB3 monodendron homologous series face a critical gap between 3-chain and 9-chain variants. This first-generation, 6-chain monodendron is the exact intermediate wedge-angle probe required. - Fills the missing link in the DOBOB→12G2-AG series, enabling quantitative scaling models for Φh phase stability and column stratum number. - Provides an intermediate grafting density for polymer-backbone functionalization, achieving column diameters inaccessible to 3-chain or 9-chain dendrons alone. - Carboxylic acid focal point allows direct hydrogen-bond complexation or covalent grafting for tailored anisotropic ion conductors and solid-state electrolytes.

Molecular Formula C100H168O11
Molecular Weight 1546.4 g/mol
Cat. No. B12276022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid
Molecular FormulaC100H168O11
Molecular Weight1546.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=C(C=C(C=C1)COC2=CC(=CC(=C2OCC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCC
InChIInChI=1S/C100H168O11/c1-7-13-19-25-31-37-43-49-55-61-73-103-91-70-67-87(79-94(91)106-76-64-58-52-46-40-34-28-22-16-10-4)84-109-97-82-90(100(101)102)83-98(110-85-88-68-71-92(104-74-62-56-50-44-38-32-26-20-14-8-2)95(80-88)107-77-65-59-53-47-41-35-29-23-17-11-5)99(97)111-86-89-69-72-93(105-75-63-57-51-45-39-33-27-21-15-9-3)96(81-89)108-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-83H,7-66,73-78,84-86H2,1-6H3,(H,101,102)
InChIKeyYUTACELCOAORDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic Acid Overview


3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid (CAS 212627-88-8, molecular formula C100H168O11, molecular weight 1546.40 g/mol) is a first-generation AB3 taper-shaped monodendron bearing six peripheral n-dodecyloxy chains distributed across three 3,4-bis(dodecyloxy)benzyloxy wedge groups attached to a central benzoic acid focal point . This compound belongs to the well-established family of self-assembling monodendrons built from the methyl 3,4,5-trihydroxybenzoate AB3 scaffold, which are extensively employed in the construction of cylindrical and spherical supramolecular dendrimers that self-organize into hexagonal columnar (Φh) and cubic thermotropic liquid crystalline phases [1]. With a carboxylic acid focal functionality, the molecule can undergo esterification, amidation, or hydrogen-bond-mediated complexation to generate dendronized polymers, ionic liquid crystals, and supramolecular assemblies with tunable mesomorphic properties [2].

Why 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic Acid Is Unique


In-class taper-shaped benzoic acid monodendrons differ fundamentally in the number and spatial distribution of peripheral alkyl chains, and this parameter directly governs the molecular wedge angle, the stratum number within supramolecular columns, the column diameter, and the stability of the resulting mesophase [1]. The first-generation 3-chain analog 3,4,5-tris[4-(dodecyloxy)benzyloxy]benzoic acid (DOBOB, 12-ABG) assembles with four molecules per column stratum and exhibits a monotropic Φh phase that appears only on cooling from the isotropic melt [2]. In contrast, the second-generation 9-chain analog requires only two molecules per stratum and displays an enantiotropic Φh phase that is stable on both heating and cooling [1]. The target compound, with six dodecyloxy chains, occupies an architecturally distinct intermediate position: its increased chain density relative to DOBOB is expected to alter the wedge angle, modify the intracolumnar packing number, and shift the phase transition temperatures—parameters that cannot be replicated by simply blending or substituting with the more common 3-chain or 9-chain variants [3].

Comparative Evidence for 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic Acid


Chain Count Effect on Column Stratum

The target compound carries six n-dodecyloxy chains (two on each of three benzyloxy wedges), whereas the most extensively studied first-generation analog DOBOB (3,4,5-tris[4-(dodecyloxy)benzyloxy]benzoic acid, 12-ABG) carries only three chains (one per benzyloxy wedge) . In the AB3 monodendron system, increasing the number of peripheral alkyl chains from three to nine reduces the number of molecules required to complete one column stratum from four to two, as demonstrated by X-ray diffraction analysis of supramolecular dendrimers [1]. The six-chain architecture of the target compound places it structurally between these two extremes, predicting a stratum number that is distinct from both the 3-chain and 9-chain analogs and thus a unique column cross-section .

supramolecular dendrimer columnar liquid crystal monodendron wedge angle

Molecular Weight Impact on Grafting Density

The molecular weight of the target compound is 1546.40 g/mol (C100H168O11), which is approximately 1.56-fold higher than DOBOB (993.44 g/mol, C64H96O8) and 0.74-fold that of the second-generation 12G2-AG (2099.4 g/mol, C136H240O14) . This intermediate molecular weight directly impacts the grafting density achievable when the compound is attached to polymer backbones: at a given degree of polymerization, a six-chain dendron will occupy a larger cross-sectional area than a three-chain dendron, altering the backbone extension and the resulting column diameter in dendronized polymers. In the EC-g-DOBOB system (ethyl cellulose grafted with three-chain DOBOB), the hexagonal columnar phase exhibits a column diameter of 5.8 nm [1]; grafting with the six-chain analog is projected to yield a larger column diameter due to the increased excluded volume of the peripheral alkyl mantle.

dendronized polymer grafting density molecular weight engineering

Phase Transition Behavior in AB3 Monodendrons

The first-generation three-chain monodendron DOBOB (12-ABG) is crystalline at room temperature and exhibits a monotropic Φh mesophase on cooling from the isotropic melt, with a characteristic Φh–isotropic transition temperature (TΦh–i) of 97 °C on first cooling and 92 °C on second cooling, and corresponding enthalpy changes of 2.28 and 1.74 kcal/mol respectively [1]. The second-generation nine-chain monodendrons (compounds 7 and 8) display enantiotropic Φh phases with higher isotropization temperatures (Φh 145 °C and Φh 140 °C) and larger enthalpy changes [1]. The six-chain target compound, being a first-generation monodendron with twice the alkyl chain density of DOBOB but lacking the additional aromatic generation layer, is predicted by class-level structure–property relationships to exhibit a crystalline-to-columnar transition at a temperature intermediate between the 3-chain and 9-chain benchmarks, with modified transition enthalpies reflecting the altered alkyl chain packing and intracolumnar interactions [2].

thermotropic liquid crystal phase transition differential scanning calorimetry

Commercial Purity and QC Documentation Benchmarking

The target compound is commercially available from multiple independent suppliers at standardized purity levels of 97% (Perfemiker) and 98% (Bidepharm), with batch-specific QC documentation including NMR, HPLC, and GC analysis provided by Bidepharm . In contrast, the 3-chain analog DOBOB (CAS 110934-58-2) is also available at 98% purity from Bidepharm , while the 9-chain second-generation analog 12G2-AG (CAS 186031-59-4) is listed primarily through custom synthesis channels without standardized purity guarantees . The availability of the six-chain target compound in prepackaged 1 g quantities with documented purity facilitates reproducible procurement for systematic structure–property studies across the chain-count series.

chemical procurement purity specification quality control

H-Bond Profile and Conformational Flexibility

The target compound possesses 1 hydrogen bond donor (carboxylic acid –OH) and 11 hydrogen bond acceptors (ether oxygens from dodecyloxy and benzyloxy groups), with 82 rotatable bonds as calculated from its molecular structure . By comparison, the 3-chain DOBOB analog (C64H96O8) contains fewer hydrogen bond acceptors and significantly fewer rotatable bonds due to having only one alkoxy chain per benzyloxy wedge. This difference in conformational degrees of freedom directly impacts the entropic contribution to supramolecular assembly: a higher number of rotatable bonds in the molten alkyl periphery provides greater conformational flexibility for optimizing alkyl chain packing within the columnar mesophase, potentially broadening the Φh stability window [1].

hydrogen bonding conformational analysis supramolecular complexation

3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic Acid Applications


Chain Count Effects on Columnar Mesophase Stability

Researchers investigating the relationship between peripheral alkyl chain density and supramolecular column stability require a complete homologous series from 3-chain (DOBOB) through 6-chain (target) to 9-chain (12G2-AG) monodendrons. The target compound fills the critical gap between the well-characterized 3-chain and 9-chain extremes, enabling quantitative determination of how the Φh–isotropic transition temperature, enthalpy, and column stratum number scale with chain count [1]. Such studies are foundational for developing predictive models of monodendron self-assembly that guide the rational design of new liquid crystalline materials with predefined mesophase stability windows.

Dendronized Polymers as Nanoscopic Columnar Actuators

When grafted onto polymer backbones such as polymethacrylate or cellulose, the six-chain dendron provides a grafting density and excluded volume that are intermediate between the 3-chain DOBOB (column diameter 5.8 nm in EC-g-DOBOB) [2] and the 9-chain second-generation dendron. This intermediate column diameter is advantageous for applications such as molecular nano-spinnerettes and ion-selective membranes, where column dimensions must be precisely tuned to match the size of target permeants or to achieve specific rotational dynamics of discotic mesogens within the columnar matrix [3].

Hydrogen-Bonded Liquid Crystals with Tunable Ion Channels

The carboxylic acid focal point of the target compound enables hydrogen-bond-mediated complexation with proton-acceptor motifs (e.g., stilbazoles, pyridines) to generate supramolecular liquid crystalline complexes [4]. The six-chain periphery provides a larger hydrophobic mantle than the 3-chain DOBOB, which is expected to increase the diameter of the central ion-conducting channel when the monodendron is assembled into tubular supramolecular architectures with oligo(ethylene oxide) segments. This architecture is directly relevant to the design of anisotropic ion conductors and solid-state electrolytes where channel diameter critically affects ionic conductivity and selectivity.

Low-Symmetry Monodendrons for Biaxial Mesophase Engineering

The target compound can serve as a high-chain-density wedge in the construction of low-symmetry monodendrons—analogous to 3,4-bis(dodecyloxy)-5-[3,4,5-tris(dodecyloxy)benzyloxy]benzoic acid [5]—where two asymmetrically linked molecular wedges with different chain counts are combined on a single benzoic acid core. The six-chain wedge of the target compound, when paired with a three-chain or nine-chain partner, enables fine-tuning of the molecular biaxiality and the resulting self-assembled morphologies in both 3D bulk phases and 2D thin films, with potential applications in organic electronics and surface patterning.

Quote Request

Request a Quote for 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.